molecular formula C11H18N4O2 B12243737 tert-butyl 3-[(1H-1,2,4-triazol-1-yl)methyl]azetidine-1-carboxylate

tert-butyl 3-[(1H-1,2,4-triazol-1-yl)methyl]azetidine-1-carboxylate

Cat. No.: B12243737
M. Wt: 238.29 g/mol
InChI Key: VWIJEPYEKFVIOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 3-[(1H-1,2,4-triazol-1-yl)methyl]azetidine-1-carboxylate is a chemical compound known for its role as a ligand in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This compound is particularly valued for its water solubility, biocompatibility, and ability to accelerate reaction rates while suppressing cytotoxicity .

Preparation Methods

The synthesis of tert-butyl 3-[(1H-1,2,4-triazol-1-yl)methyl]azetidine-1-carboxylate typically involves the following steps:

Chemical Reactions Analysis

Tert-butyl 3-[(1H-1,2,4-triazol-1-yl)methyl]azetidine-1-carboxylate undergoes several types of chemical reactions:

Common reagents and conditions for these reactions include copper catalysts, reducing agents, and various solvents. The major products formed from these reactions often involve the formation of new triazole rings or modifications to the existing azetidine and triazole structures .

Scientific Research Applications

Tert-butyl 3-[(1H-1,2,4-triazol-1-yl)methyl]azetidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a ligand in CuAAC reactions, which are widely employed in the synthesis of complex molecules and materials.

    Biology: The compound’s biocompatibility makes it suitable for bioconjugation and labeling of biomolecules.

    Medicine: It is used in the development of drug delivery systems and imaging agents due to its ability to form stable conjugates with various biomolecules.

    Industry: The compound is used in the production of advanced materials and polymers through click chemistry.

Mechanism of Action

The primary mechanism of action of tert-butyl 3-[(1H-1,2,4-triazol-1-yl)methyl]azetidine-1-carboxylate involves its role as a ligand in CuAAC reactions. The compound coordinates with copper ions to form a complex that facilitates the cycloaddition of azides and alkynes to form triazole rings. This reaction is highly efficient and selective, making it a valuable tool in synthetic chemistry .

Comparison with Similar Compounds

Tert-butyl 3-[(1H-1,2,4-triazol-1-yl)methyl]azetidine-1-carboxylate can be compared with other similar compounds such as:

These comparisons highlight the unique properties of this compound, particularly its water solubility and biocompatibility, which make it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

tert-butyl 3-(1,2,4-triazol-1-ylmethyl)azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O2/c1-11(2,3)17-10(16)14-4-9(5-14)6-15-8-12-7-13-15/h7-9H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWIJEPYEKFVIOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)CN2C=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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